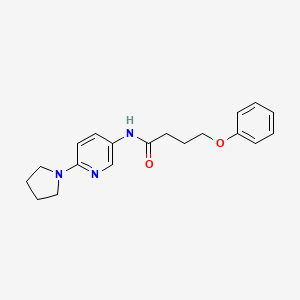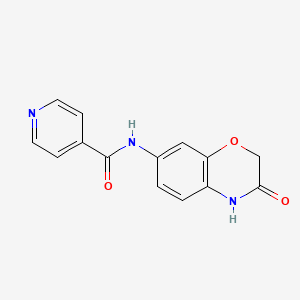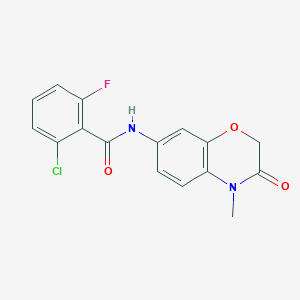
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide, also known as IMPY, is a small molecule compound that has been widely studied for its potential applications in scientific research. IMPY is a member of the pyridine family, which is a class of organic compounds that have a wide range of biological activities.
作用机制
The mechanism of action of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific targets in the brain. One of the targets is the amyloid-beta plaques, which are believed to play a role in the development of Alzheimer's disease. N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been found to bind to these plaques and prevent their formation, which may help to slow down the progression of the disease.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been found to have a number of biochemical and physiological effects on the brain. One of the primary effects is the binding of the compound to specific targets in the brain, which may help to prevent the formation of amyloid-beta plaques and tau protein aggregates. In addition, N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been found to have antioxidant properties, which may help to protect the brain from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the advantages of using N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide in lab experiments is its ability to bind to specific targets in the brain, which makes it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of using N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research on N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide. One area of research is the development of new compounds that are based on the structure of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide, which may have improved binding properties and reduced toxicity. Another area of research is the use of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide in the development of new diagnostic tools for neurodegenerative diseases. Finally, there is a need for further research on the mechanism of action of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide, which may help to identify new targets for drug development.
Conclusion:
In conclusion, N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide is a small molecule compound that has been widely studied for its potential applications in scientific research. The compound has been found to have a number of biochemical and physiological effects on the brain, and it has been investigated for its potential use in the diagnosis and treatment of neurodegenerative diseases. While there are limitations to the use of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide in lab experiments, the compound remains a valuable tool for studying the brain and developing new treatments for neurodegenerative diseases.
合成方法
The synthesis of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide involves the reaction of 2-iodobenzoic acid with 2-mercaptopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with thionyl chloride to form the final compound, N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide. This synthesis method has been widely used in the production of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide for scientific research purposes.
科学研究应用
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the field of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been found to bind to amyloid-beta plaques and tau protein aggregates, which are characteristic features of Alzheimer's disease. This binding ability makes N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide a potential diagnostic tool for detecting these diseases in their early stages.
属性
IUPAC Name |
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2OS/c1-18-13-9(5-4-8-15-13)12(17)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRIASOGONBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)

![7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one](/img/structure/B7518931.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)


![[1-[(9,10-Dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-methyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7518974.png)


![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)
![3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7518988.png)
![3-[1-(2-Bromophenyl)imino-2-cyclopropyl-3-(2-fluorophenyl)-7-methyl-1-morpholin-4-ylpyrazolo[4,3-c][1,5,2]diazaphosphinin-5-yl]propanenitrile](/img/structure/B7519001.png)
![(4-Methylphenyl) 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoate](/img/structure/B7519010.png)